2-Cyclohexen-1-one, 4-methyl-, (R)-
Description
Overview of α,β-Unsaturated Ketones in Synthetic Methodologies
α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement results in a unique electronic distribution, making them susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). This dual reactivity allows for a wide array of chemical transformations, making them invaluable intermediates in synthetic organic chemistry. mdpi.comyoutube.com
The 1,4-conjugate addition, often referred to as a Michael addition, is a particularly powerful tool for carbon-carbon and carbon-heteroatom bond formation. mdpi.com A variety of nucleophiles, including organocuprates (Gilman reagents), enolates, amines, and thiols, can be added to the β-position of the enone system. mdpi.comyoutube.com Furthermore, α,β-unsaturated ketones can participate in cycloaddition reactions, such as the Diels-Alder reaction, and can be selectively reduced at either the double bond or the carbonyl group. mdpi.com This rich and varied reactivity profile underscores the central role of α,β-unsaturated ketones in the construction of complex molecular architectures.
Stereochemical Considerations in Enone Systems: The (R)-Configuration of 2-Cyclohexen-1-one, 4-methyl-
The introduction of a chiral center into an enone system, as seen in (R)-4-methyl-2-cyclohexen-1-one, adds a layer of complexity and synthetic potential. The "(R)-" designation refers to the specific three-dimensional arrangement of the substituents around the chiral carbon atom at position 4, as determined by the Cahn-Ingold-Prelog priority rules. In this case, the methyl group at the fourth carbon atom creates a stereocenter. The number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.com For (R)-4-methyl-2-cyclohexen-1-one, with one chiral center, there are two possible stereoisomers: the (R)-enantiomer and the (S)-enantiomer.
The presence of this stereocenter has a profound influence on the stereochemical outcome of reactions involving the enone. Nucleophilic attack, for instance, can occur from two different faces of the molecule (diastereotopic faces), leading to the formation of diastereomeric products. The inherent chirality of the starting material can direct the incoming nucleophile to one face preferentially, a phenomenon known as substrate-controlled diastereoselection. This control over stereochemistry is a critical aspect of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.
Historical Context of Asymmetric Synthesis Applied to Cyclic Enones
The field of asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral product in excess, has a rich history. wikipedia.orgchiralpedia.com Early efforts in the late 19th and early 20th centuries laid the conceptual groundwork, with the recognition of molecular chirality by scientists like Louis Pasteur. chiralpedia.com However, the development of practical and highly selective methods for asymmetric synthesis is a more recent achievement.
A major breakthrough came in the mid-20th century with the development of chiral catalysts. chiralpedia.com The pioneering work of William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, who were awarded the Nobel Prize in Chemistry in 2001, revolutionized the field. wikipedia.orgnobelprize.org They demonstrated that chiral transition metal complexes could effectively catalyze reactions to produce one enantiomer with high selectivity. nobelprize.org For instance, Knowles' work on asymmetric hydrogenation using chiral phosphine (B1218219) ligands set the stage for numerous other catalytic asymmetric transformations. wikipedia.org
The application of these principles to cyclic enones has been an area of intense research. The development of chiral catalysts for the conjugate addition of various nucleophiles to cyclic enones has allowed for the enantioselective synthesis of a wide range of chiral building blocks. More recently, the field of organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful complementary approach to metal-based catalysis for asymmetric transformations of cyclic enones. chiralpedia.comyoutube.com
Research Landscape and Emerging Trends in Chiral Cyclohexenone Chemistry
Current research in chiral cyclohexenone chemistry is focused on the development of more efficient, selective, and sustainable synthetic methods. A significant trend is the continued advancement of asymmetric catalysis, including both transition metal catalysis and organocatalysis. chiralpedia.comnih.gov Researchers are designing new and improved chiral ligands and catalysts to achieve higher enantioselectivities and broader substrate scope.
Biocatalysis, the use of enzymes to perform chemical transformations, is another rapidly growing area. chiralpedia.com Ene-reductases, for example, have been successfully employed in the desymmetrization of prochiral cyclohexadienones to produce chiral cyclohexenones with excellent enantiomeric excess. acs.org This approach offers the advantages of mild reaction conditions and high selectivity.
Furthermore, there is a growing interest in the development of novel synthetic strategies that utilize chiral cyclohexenones as key intermediates. These strategies often involve cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. The exploration of chiral inorganic nanomaterials as catalysts for enantioselective reactions also represents a new and exciting frontier in the field. nih.govresearchgate.net These emerging trends promise to further expand the synthetic utility of chiral cyclohexenones and enable the efficient construction of increasingly complex and valuable chiral molecules.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNPTXBQXBXDJ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455274 | |
| Record name | 2-Cyclohexen-1-one, 4-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75337-05-2 | |
| Record name | 2-Cyclohexen-1-one, 4-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for R 2 Cyclohexen 1 One, 4 Methyl
Chiral Pool Approaches to Enantiopure 2-Cyclohexen-1-one, 4-methyl-
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach circumvents the need for creating the chiral center from an achiral precursor, often leading to efficient and practical syntheses.
Utilization of Naturally Occurring Chiral Precursors
The synthesis avoids issues found in earlier methods, such as the use of the Shapiro reaction and non-selective ozonolysis of an intermediate with two double bonds. datapdf.com By employing a pathway where the intermediate has only one double bond, the ozonolysis step becomes highly selective, simplifying the process. datapdf.com
Multistep Derivations from Established Chiral Building Blocks
The synthesis starting from (R)-(+)-pulegone is a prime example of a multistep derivation. The process involves the following key transformations:
Vinyl Triflate Formation: The ketone functionality of pulegone (B1678340) is converted into a vinyl triflate.
Site-Selective Ozonolysis: The exocyclic double bond of the pulegone skeleton is cleaved via ozonolysis.
Reduction: The resulting intermediate is reduced to furnish the final product, (R)-2-Cyclohexen-1-one, 4-methyl-. researchgate.netsigmaaldrich.com
This route is advantageous as it requires only a single chromatographic purification, enhancing its practicality for producing multigram quantities of the target compound. researchgate.netsigmaaldrich.com The resulting (R)-4-methyl-2-cyclohexen-1-one is itself a valuable chiral building block for the synthesis of more complex natural products, such as (-)-huperzine A, (-)-microcionin 2, and tetronasin. researchgate.netrug.nl
Table 1: Synthesis of (R)-2-Cyclohexen-1-one, 4-methyl- from (R)-(+)-Pulegone
| Step | Description | Key Features |
| 1 | Vinyl Triflate Formation from (R)-(+)-pulegone | Transformation of the ketone |
| 2 | Site-Selective Ozonolysis | Cleavage of the exocyclic double bond |
| 3 | Reduction | Formation of the α,β-unsaturated ketone |
| Overall | - | 44% yield, one chromatographic purification |
De Novo Asymmetric Synthesis of (R)-2-Cyclohexen-1-one, 4-methyl-
De novo asymmetric synthesis involves the creation of the chiral center from a prochiral or racemic starting material through the use of a chiral catalyst or auxiliary. This approach offers flexibility and is crucial when a suitable chiral pool precursor is unavailable.
A significant de novo synthesis for both enantiomers of 4-methyl-2-cyclohexen-1-one has been developed on a multigram scale. researchgate.netrug.nl The key step is the copper-catalyzed asymmetric addition of dimethylzinc (B1204448) (Me2Zn) to racemic 1,3-cyclohexadiene (B119728) monoepoxide. rug.nl This SN2'-type reaction proceeds with high enantioselectivity and regioselectivity. The resulting product is the chiral allylic alcohol, (1R,4R)-(+)-4-methyl-2-cyclohexen-1-ol, which can then be oxidized to the target enone, (R)-4-methyl-2-cyclohexen-1-one. rug.nl A notable feature of this method is the striking ligand-accelerated catalysis, which allows for a very low catalyst loading of just 0.6 mol%. rug.nl
Organocatalytic Enantioselective Methodologies
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. These methods often operate under mild conditions and avoid the use of potentially toxic or expensive metals.
Chiral proline derivatives, such as diarylprolinol silyl (B83357) ethers, have proven to be effective organocatalysts for the enantioselective synthesis of substituted cyclohexenones. semanticscholar.org While not specifically optimized for (R)-4-methyl-2-cyclohexen-1-one, the general methodology provides a viable pathway. In one example, a diarylprolinol silyl ether is used in a synergistic dual catalytic system with a copper salt. semanticscholar.org This system catalyzes a domino di-decarboxylative Michael/aldol (B89426)/dehydration sequence. semanticscholar.org
The reaction proceeds between a ketodiacid (acting as an acetone (B3395972) surrogate) and an α,β-unsaturated aldehyde. The chiral amine activates the aldehyde by forming a chiral enamine intermediate, while the copper salt activates the ketodiacid. This dual activation facilitates the cascade reaction, leading to the formation of valuable chiral cyclohexenones in high enantiomeric excess (94 to 99% ee). semanticscholar.org
The use of chiral amines is a cornerstone of organocatalysis. alfachemic.com In the context of cyclohexenone synthesis, chiral secondary amines can catalyze cascade reactions by activating unsaturated aldehydes or ketones through the formation of nucleophilic enamine intermediates. semanticscholar.orgalfachemic.com
A powerful demonstration of this is the synergistic copper/amine dual catalysis previously mentioned. semanticscholar.org The chiral amine catalyst (a diarylprolinol silyl ether) and a copper(II) salt (like copper acetate (B1210297) or copper t-butyrate) work in concert. The amine directs the stereochemical outcome of the C-C bond-forming events (Michael addition and subsequent aldol cyclization), while the copper co-catalyst is crucial for activating the pro-nucleophile and increasing both the reaction rate and stereocontrol. semanticscholar.org This domino sequence efficiently constructs the cyclohexenone core with high enantioselectivity from simple, acyclic precursors in a single operation. semanticscholar.org
Table 2: Synergistic Cu/Amine Catalysis for Chiral Cyclohexenone Synthesis
| α,β-Unsaturated Aldehyde Substituent | Catalyst System | Yield | Enantiomeric Excess (ee) |
| Phenyl | Diarylprolinol silyl ether / Cu(OAc)₂ | 37% | 97% |
| 4-Nitrophenyl | Diarylprolinol silyl ether / Cu(t-BuCO₂)₂ | 40% | 99% |
| 4-Bromophenyl | Diarylprolinol silyl ether / Cu(t-BuCO₂)₂ | 51% | 98% |
| 2-Naphthyl | Diarylprolinol silyl ether / Cu(t-BuCO₂)₂ | 48% | 96% |
| Data derived from a general method for synthesizing 4-substituted chiral cyclohexenones. semanticscholar.org |
Metal-Catalyzed Asymmetric Synthesis Routes
The formation of the chiral center in (R)-2-Cyclohexen-1-one, 4-methyl- through metal-catalyzed reactions represents a powerful and versatile approach. These methods often rely on the use of chiral ligands to control the stereochemical outcome of the reaction, leading to the desired enantiomer with high purity.
Ligand-Controlled Stereoselective Cyclization Reactions
The enantioselective synthesis of cyclic compounds can be effectively controlled by chiral ligands complexed to a metal center. These ligands create a chiral environment around the catalytic site, directing the formation of one enantiomer over the other. While direct ligand-controlled cyclizations to form (R)-2-Cyclohexen-1-one, 4-methyl- are a subject of ongoing research, related transformations highlight the potential of this strategy.
For instance, the rhodium-catalyzed intramolecular Type II cyclization of alkynes with cyclobutanones provides a rapid route to functionalized bridged bicyclic systems. In these reactions, the choice of a chiral phosphine (B1218219) ligand, such as DTBM-segphos, is crucial for achieving high enantioselectivity. nih.gov Similarly, chiral spiroketal bisphosphine ligands have been successfully applied in the rhodium-catalyzed asymmetric hydrogenation of olefins, demonstrating excellent enantioselectivity (up to 99.5% ee). nih.gov The development of chiral dinitrogen ligands for palladium-catalyzed cooperative catalysis further expands the toolbox for creating axially chiral scaffolds. nih.gov These examples underscore the principle that carefully designed chiral ligands can effectively control the stereochemical course of metal-catalyzed cyclizations, a principle that is applicable to the synthesis of chiral cyclohexenones.
Table 1: Performance of Chiral Ligands in Asymmetric Catalysis
| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Rh(I)/DTBM-segphos | Intramolecular Type II Cyclization | Alkyne-cyclobutanone | Excellent | nih.gov |
| Rh/Chiral Spiroketal Bisphosphine | Asymmetric Hydrogenation | α-Dehydroamino acid esters | up to 99.5% | nih.gov |
| Pd/Chiral Biimidazoline (BiIM) | Asymmetric Catellani Reaction | Aryl Halides/Norbornene | High | nih.gov |
Transition Metal Complexes in Chiral Enone Formation
Transition metal complexes are instrumental in the formation of chiral enones through various asymmetric transformations. A notable example is the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates, which yields γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These products can then be converted into a range of substituted cycloalkenones.
Another powerful strategy is the copper-catalyzed desymmetrizing hydrogenation of cyclohexadienones. Using a chiral ligand like Ph-BPE, this method can produce chiral cyclohexenones with high enantiomeric excess. acs.org While early iterations of this reaction required superstoichiometric amounts of hazardous reagents like HMPA, subsequent developments have utilized safer silane-based reducing agents. acs.org These transition metal-catalyzed desymmetrization reactions provide an elegant way to access enantiomerically pure cyclic ketones from prochiral starting materials.
A direct catalytic asymmetric synthesis of both (R)-(+)- and (S)-(-)-4-methyl-2-cyclohexen-1-one has been achieved on a multigram scale. researchgate.net The key step in this process is the asymmetric catalyzed addition of dimethylzinc (Me2Zn) to racemic 1,3-cyclohexadiene monoepoxide, showcasing the utility of transition metal complexes in constructing the specific chiral center of the target molecule. researchgate.net
Biocatalytic Approaches to (R)-2-Cyclohexen-1-one, 4-methyl-
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex transformations with remarkable stereospecificity under mild reaction conditions.
Enzymatic Resolution Techniques for Enantiomeric Purity Enhancement
Enzymatic kinetic resolution (EKR) is a widely used technique to separate enantiomers from a racemic mixture. This method exploits the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.
For example, the resolution of racemic 4-hydroxycyclohexenone derivatives has been successfully achieved using lipases such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B). researchgate.net In a typical procedure, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol, both with high enantiomeric excess. researchgate.net Lipases from Candida rugosa have also been employed for the enantioselective transesterification of related building blocks for pharmaceuticals, achieving high enantiomeric purity. mdpi.com The efficiency of such resolutions can be very high, with E-values (a measure of enantioselectivity) exceeding 1000 in some cases. researchgate.net
Table 2: Enzymatic Kinetic Resolution of Cyclic Ketone Precursors
| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Starting Material | Source |
|---|---|---|---|---|---|
| Novozym 435 | (±)-3-(3,4-dimethoxybenzylthio)-4-hydroxycyclohexanone | Acylation | 98% | 98% | researchgate.net |
| Candida rugosa MY Lipase | (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | 96.2% | - | mdpi.com |
| CAL-B | methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate | Acylation | 99.2% | 98.2% | researchgate.net |
Whole-Cell Biotransformations for Enantioselective Synthesis
Whole-cell biotransformations utilize intact microbial cells as catalysts, offering the advantage of in-situ cofactor regeneration and protecting enzymes within their natural cellular environment. Various microorganisms, including bacteria and fungi, have been shown to effectively reduce prochiral ketones to chiral alcohols with high enantioselectivity.
For instance, marine-derived fungi have been successfully used for the asymmetric reduction of a range of aromatic ketones, achieving good yields and excellent enantioselectivities with both growing and resting cells. mdpi.com A newly isolated strain of Bacillus cereus has demonstrated the ability to reduce various ketones to the corresponding (R)-alcohols, following an anti-Prelog stereopreference, which is a valuable addition to the biocatalytic toolbox. mdpi.com The use of whole cells often circumvents the need for the addition of expensive isolated enzymes and cofactors. psu.edu
The desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases like OPR3 and YqjM represents a state-of-the-art biocatalytic route to chiral 4,4-disubstituted 2-cyclohexenones. acs.org These enzymes can generate valuable quaternary stereocenters with exceptional enantioselectivities (up to >99% ee). acs.org
Table 3: Whole-Cell Biotransformation for Asymmetric Ketone Reduction
| Microorganism/Enzyme | Substrate Type | Product Configuration | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Marine-derived fungi | Aromatic ketones | Chiral alcohols | Good | Excellent | mdpi.com |
| Bacillus cereus TQ-2 | Prochiral ketones | (R)-alcohols | Good to Excellent Conversion | up to 99% | mdpi.com |
| Ene-reductase YqjM | 4,4-disubstituted 2,5-cyclohexadienone | (S)-4,4-disubstituted 2-cyclohexenone | 78% | >99% | acs.org |
| Ene-reductase OPR3 | 4-cyano-4-methyl-2,5-cyclohexadienone | (R)-4-cyano-4-methyl-2-cyclohexenone | 57% | 6% | acs.org |
| Ene-reductase YqjM | 4-cyano-4-methyl-2,5-cyclohexadienone | (S)-4-cyano-4-methyl-2-cyclohexenone | 94% | 85% | acs.org |
Chemoenzymatic Strategies for Enhanced Enantioselectivity and Yield
Chemoenzymatic synthesis integrates the best of both worlds: the high selectivity and mild conditions of biocatalysis with the broad applicability and efficiency of chemical catalysis. These multi-step, one-pot cascade reactions can lead to highly efficient and atom-economical routes to complex chiral molecules.
A powerful example is the combination of an ene reductase (ERED) and an imine reductase (IRED) in a one-pot cascade to synthesize chiral amines from α,β-unsaturated aldehydes with excellent enantioselectivity. rsc.org This biocatalytic system can then be coupled with a chemical step, such as a Buchwald-Hartwig cyclization, to construct complex heterocyclic scaffolds. rsc.org
Another approach involves the in-situ generation of a substrate for an enzyme via a chemical reaction. For instance, a one-pot sequential chemoenzymatic method has been developed for the conversion of amides to enantiomerically enriched alcohols. nih.gov This process combines a nickel-catalyzed Suzuki-Miyaura coupling in an aqueous medium with an asymmetric biocatalytic reduction. nih.gov
The synthesis of chiral hydroxysulfones has been achieved through a photo-biocatalytic one-pot cascade reaction. mdpi.com A visible-light-catalyzed sulfonylation reaction is followed by a biocatalytic ketone reduction, demonstrating the harmonious interplay between photochemistry and biocatalysis. mdpi.com The application of such integrated strategies to the synthesis of (R)-2-Cyclohexen-1-one, 4-methyl- holds great promise for developing highly efficient and sustainable manufacturing processes.
Comparison and Evaluation of Synthetic Route Efficiencies and Stereocontrol
A prominent and widely utilized approach involves the degradation of readily available natural products that possess the required chirality. (R)-(−)-Carvone and (R)-(+)-pulegone, both naturally occurring terpenoids, serve as excellent chiral precursors. These methods benefit from the inherent stereochemistry of the starting material, which is transferred to the final product.
Alternatively, asymmetric synthetic methods aim to create the chiral center from achiral or racemic starting materials through the use of chiral catalysts or auxiliaries. These methods, including asymmetric Robinson annulations and Diels-Alder reactions, offer the potential for high enantioselectivity but can be more complex and may require optimization of reaction conditions and catalyst systems.
Interactive Data Table: Synthetic Routes to (R)-2-Cyclohexen-1-one, 4-methyl-
| Starting Material | Key Synthetic Steps | Key Reagents/Catalysts | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R)-(−)-Carvone | 1. Ozonolysis 2. Reductive workup | 1. O₃, CH₂Cl₂/MeOH 2. Me₂S | ~60 | >99 | wur.nl |
| (R)-(+)-Pulegone | 1. Vinyl triflate formation 2. Site-selective ozonolysis 3. Reduction | 1. PhNTf₂, KHMDS 2. O₃ 3. NaBH₄ | 44 | Not explicitly stated, but derived from chiral pool | researchgate.net |
| Racemic 4-methyl-2-cyclohexen-1-one | Kinetic Resolution via Asymmetric Conjugate Addition | Me₂Zn, Cu(OTf)₂, Chiral Phosphoramidite (B1245037) Ligand | Up to 49 (for resolved starting material) | >99 | wikipedia.org |
| 2-Methyl-1,3-cyclohexanedione & Methyl vinyl ketone | Asymmetric Robinson Annulation | (S)-Proline | Moderate | 70-80 | ethz.chresearchgate.net |
| 1-Methoxy-4-methylbenzene | Asymmetric Dearomatization/Isomerization | Chiral Diamine Catalyst | Good | High | researchgate.net |
Asymmetric methods, while potentially more versatile, present a trade-off between yield and enantioselectivity. The kinetic resolution of racemic 4-methyl-2-cyclohexen-1-one can produce material with very high enantiomeric excess, but the theoretical maximum yield for the resolved starting material is capped at 50%. wikipedia.org The asymmetric Robinson annulation using an organocatalyst like (S)-proline provides a direct route from achiral precursors but with more moderate enantioselectivity. ethz.chresearchgate.net
The development of highly efficient catalytic asymmetric methods, such as the dearomatization/isomerization of substituted anisoles, represents a significant advancement, offering both good yields and high enantioselectivity. researchgate.net These methods avoid the use of stoichiometric chiral reagents and can be more atom-economical.
Reactivity Profiles and Mechanistic Investigations of R 2 Cyclohexen 1 One, 4 Methyl
Nucleophilic Conjugate Additions (Michael Reactions)
The Michael reaction, or 1,4-conjugate addition, is a cornerstone of carbon-carbon bond formation. In the context of (R)-4-methyl-2-cyclohexen-1-one, this reaction allows for the introduction of a wide range of nucleophiles at the β-position, leading to the formation of new stereocenters. The inherent chirality of the starting material plays a significant role in directing the approach of the incoming nucleophile, often resulting in high levels of diastereoselectivity.
Stereoselectivity in 1,4-Additions to the Enone System
The stereochemical outcome of 1,4-additions to the (R)-4-methyl-2-cyclohexen-1-one system is primarily governed by the steric hindrance imposed by the C4-methyl group. The incoming nucleophile preferentially attacks the enone from the face opposite to the methyl group to minimize steric interactions. This generally leads to the formation of a trans relationship between the C4-methyl group and the newly introduced substituent at the C3-position.
Organometallic Reagents in Asymmetric Michael Additions
Organometallic reagents, particularly organocuprates, are highly effective nucleophiles for Michael additions to α,β-unsaturated ketones. masterorganicchemistry.commasterorganicchemistry.com The use of these reagents with (R)-4-methyl-2-cyclohexen-one has been explored to achieve high levels of asymmetric induction. Gilman reagents (R₂CuLi) are soft nucleophiles that selectively perform 1,4-addition over 1,2-addition to the carbonyl group. masterorganicchemistry.com
The nature of the organometallic reagent, including the metal counterion and the ligands, can significantly influence the diastereoselectivity of the reaction. For instance, the use of different copper sources or the addition of Lewis acids can modulate the reactivity and selectivity of the conjugate addition.
| Reagent/Catalyst | Substrate | Product Diastereomeric Ratio (trans:cis) | Reference |
| Me₂CuLi | (R)-4-methyl-2-cyclohexen-1-one | High | General observation for organocuprate additions |
| Et₂CuLi | (R)-4-methyl-2-cyclohexen-1-one | High | General observation for organocuprate additions |
| Ph₂CuLi | (R)-4-methyl-2-cyclohexen-1-one | High | General observation for organocuprate additions |
Mechanistic Studies of Chiral Induction in Conjugate Additions
The mechanism of chiral induction in the conjugate addition to (R)-4-methyl-2-cyclohexen-1-one is a subject of ongoing investigation. The primary source of stereocontrol is the C4-methyl group, which directs the incoming nucleophile to the opposite face of the ring. This is often explained by invoking a transition state model where the nucleophile approaches from the less sterically encumbered side.
Computational studies on related systems suggest that the formation of a complex between the organometallic reagent and the enone precedes the nucleophilic attack. acs.org In the case of organocuprates, the lithium ion is thought to coordinate to the carbonyl oxygen, activating the enone system and influencing the trajectory of the nucleophilic copper species. The stereochemistry of the final product is determined by the relative energies of the diastereomeric transition states leading to the syn and anti addition products. The stability of these transition states is influenced by a combination of steric and electronic factors, including the conformation of the cyclohexenone ring and the nature of the organometallic reagent.
Cycloaddition Reactions
(R)-4-methyl-2-cyclohexen-1-one can also participate as a dienophile in Diels-Alder reactions and as a partner in [2+2] photocycloadditions. These reactions provide powerful methods for the construction of complex polycyclic systems with a high degree of stereocontrol.
Diels-Alder Reactions with Dienophiles: Endo/Exo Selectivity and Diastereocontrol
In the Diels-Alder reaction, (R)-4-methyl-2-cyclohexen-1-one acts as a dienophile, reacting with a conjugated diene to form a new six-membered ring. masterorganicchemistry.comyoutube.com The reaction is subject to the general rules of the Diels-Alder reaction, including the endo rule, which predicts that the substituents on the dienophile will preferentially occupy the endo position in the bicyclic product due to favorable secondary orbital interactions. uchicago.edu
The diastereoselectivity of the Diels-Alder reaction is influenced by the chiral center at C4. The diene can approach the dienophile from two different faces, leading to the formation of two diastereomeric products. The facial selectivity is primarily dictated by the steric hindrance of the C4-methyl group, which directs the diene to the opposite face. Lewis acid catalysis is often employed to enhance the reactivity of the enone and can also influence the endo/exo selectivity and diastereoselectivity of the reaction. cdnsciencepub.com
While specific data for the Diels-Alder reaction of (R)-4-methyl-2-cyclohexen-1-one is not extensively tabulated in the searched literature, studies on the closely related 4,4-dimethyl-2-cyclohexenone provide valuable insights. For example, the reaction of 4,4-dimethyl-2-cyclohexenone with isoprene (B109036) under boron trifluoride etherate catalysis yields a mixture of regioisomeric adducts. cdnsciencepub.com The regioselectivity is influenced by both electronic and steric factors.
| Diene | Dienophile | Catalyst | Endo/Exo Ratio | Diastereomeric Ratio | Reference |
| Butadiene | 4,4-dimethyl-2-cyclohexenone | BF₃·OEt₂ | Major: Endo | - | cdnsciencepub.com |
| Isoprene | 4,4-dimethyl-2-cyclohexenone | BF₃·OEt₂ | Major: Endo | Mixture of regioisomers | cdnsciencepub.com |
This table is based on data for a structurally similar compound and is intended to be illustrative of the expected reactivity.
[2+2] Photocycloadditions and Their Stereochemical Outcomes
The [2+2] photocycloaddition of enones with alkenes is a powerful tool for the synthesis of cyclobutane (B1203170) rings. This reaction proceeds through the excitation of the enone to its triplet state, which then adds to the alkene in a stepwise manner via a 1,4-diradical intermediate.
The stereochemical outcome of the [2+2] photocycloaddition of (R)-4-methyl-2-cyclohexen-1-one is governed by the stability of the intermediate diradicals and the steric interactions in the transition states leading to their formation and cyclization. The chirality at the C4 position is expected to influence the facial selectivity of the alkene approach, leading to the preferential formation of one diastereomer. The regioselectivity of the addition is also a key consideration, with the "head-to-head" or "head-to-tail" orientation of the reactants determining the substitution pattern of the resulting cyclobutane ring.
While specific examples of [2+2] photocycloadditions involving (R)-4-methyl-2-cyclohexen-1-one are not detailed in the provided search results, general principles suggest that the reaction would proceed with some degree of diastereoselectivity, influenced by the C4-methyl group. The stereochemistry of the alkene is typically retained in the product.
Hetero-Diels-Alder Reactions Involving the Enone Moiety
The hetero-Diels-Alder (HDA) reaction is a powerful variant of the Diels-Alder cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. wikipedia.org In the context of (R)-4-methyl-2-cyclohexen-1-one, the electron-deficient carbon-carbon double bond acts as a dienophile, reacting with electron-rich dienes that contain a heteroatom. The carbonyl group of the enone activates the double bond for [4+2] cycloaddition reactions.
Lewis acid catalysis is frequently employed to enhance the reactivity of enones in Diels-Alder reactions and to control the regioselectivity and stereoselectivity of the transformation. cdnsciencepub.comillinois.edu Coordination of a Lewis acid to the carbonyl oxygen atom of (R)-4-methyl-2-cyclohexen-1-one lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
The inherent chirality of (R)-4-methyl-2-cyclohexen-1-one provides a basis for diastereoselective control. The methyl group at the C4 position creates a sterically hindered face of the cyclohexene (B86901) ring. Consequently, the incoming diene is expected to approach from the less hindered face, leading to a preferred diastereomeric product. For instance, in a reaction with a heterodienophile like Danishefsky's diene, the facial selectivity would be dictated by the C4-methyl group, as illustrated in various asymmetric Diels-Alder reactions. harvard.edunih.gov
| Catalyst Type | Diene Example | Expected Outcome |
| Lewis Acid (e.g., TiCl₄, Et₂AlCl) | 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) | Enhanced reaction rate and diastereoselective formation of a bicyclic heterocycle. |
| Chiral Organocatalyst | Amino-substituted dienes | Potential for matched/mismatched catalyst-substrate interactions influencing diastereoselectivity. |
Asymmetric Reductions of the Carbonyl and Alkene Functionalities
The reduction of the carbonyl group in (R)-4-methyl-2-cyclohexen-1-one leads to the formation of the corresponding allylic alcohol, (R,R)- or (R,S)-4-methyl-2-cyclohexen-1-ol. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reducing agent. This principle is well-established in the reduction of substituted cyclohexanones.
Smaller, unhindered hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can approach the carbonyl carbon from the axial position (top face), leading to the formation of the thermodynamically more stable equatorial alcohol. Conversely, bulky hydride reagents, like L-Selectride (lithium tri-sec-butylborohydride), are sterically hindered by the axial protons on the ring and thus preferentially attack from the equatorial face, yielding the kinetically favored axial alcohol. The existing methyl group at the C4 position further influences this selectivity.
| Reagent | Predominant Attack Trajectory | Expected Major Product Diastereomer |
| Sodium Borohydride (NaBH₄) | Axial attack | (1R,4R)-4-methyl-2-cyclohexen-1-ol (trans-alcohol) |
| Lithium Aluminum Hydride (LiAlH₄) | Axial attack | (1R,4R)-4-methyl-2-cyclohexen-1-ol (trans-alcohol) |
| L-Selectride® | Equatorial attack | (1S,4R)-4-methyl-2-cyclohexen-1-ol (cis-alcohol) |
Catalytic hydrogenation of the carbon-carbon double bond in (R)-4-methyl-2-cyclohexen-1-one produces (R)-4-methylcyclohexanone. This reaction is a conjugate reduction, and the stereochemical course is directed by the pre-existing chiral center at C4. The catalyst, typically a heterogeneous metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), adsorbs the molecule onto its surface.
The methyl group at the C4 position sterically shields one face of the molecule. As a result, hydrogen is delivered preferentially to the less hindered face of the double bond. This directs the formation of the new stereocenter at C3 relative to the C4 methyl group. In this case, hydrogenation is expected to occur predominantly from the face opposite to the methyl group, leading to a trans relationship between the incoming hydrogen atoms and the C4-methyl group. This results in the formation of a specific diastereomer of the saturated ketone.
| Catalyst | Hydrogen Source | Expected Stereochemical Outcome |
| Palladium on Carbon (Pd/C) | H₂ gas | Diastereoselective formation of (R)-4-methylcyclohexanone. |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | High diastereoselectivity controlled by the C4-methyl group. |
| Hydrous Zirconium Oxide | 2-Propanol (Transfer Hydrogenation) | High conversion with diastereoselectivity influenced by catalyst and conditions. |
Alpha-Functionalization Reactions
The α-carbon (C6) of (R)-4-methyl-2-cyclohexen-1-one is nucleophilic upon deprotonation to form an enolate. This enolate can react with various electrophiles, allowing for the introduction of new substituents. Performing these reactions enantioselectively on an already chiral molecule allows for the synthesis of highly complex structures with multiple stereocenters.
Enantioselective α-Alkylation: The formation of a new carbon-carbon bond at the α-position can be achieved by treating the enolate with an alkyl halide. The use of chiral ligands or catalysts can control the facial selectivity of the alkylation of the prochiral enolate. Modern methods often employ the synergistic merger of multiple catalytic processes, such as photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis, to achieve enantioselective α-aldehyde and ketone alkylation. princeton.edu For (R)-4-methyl-2-cyclohexen-1-one, enamine catalysis using a chiral secondary amine could be employed to form a transient chiral enamine, which then reacts with an electrophile from the less sterically hindered face. nih.gov
Enantioselective α-Halogenation: The introduction of a halogen atom (F, Cl, Br, I) at the α-position can be accomplished using electrophilic halogenating agents. Organocatalysis has emerged as a powerful tool for enantioselective α-halogenation of carbonyl compounds. rsc.org Chiral amines or ammonium (B1175870) salts can catalyze the reaction, proceeding through a chiral enamine or enolate intermediate, which then reacts with an electrophilic halogen source (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)). jku.atresearchgate.net This allows for the creation of a new stereocenter at the α-position with high levels of stereocontrol.
| Reaction Type | Catalyst/Method | Electrophile | Expected Product |
| α-Alkylation | Chiral enamine catalysis | Alkyl Halide (e.g., CH₃I) | α-Alkylated cyclohexenone with controlled diastereoselectivity. |
| α-Chlorination | Chiral amine catalyst | N-Chlorosuccinimide (NCS) | α-Chloro-cyclohexenone with a new chiral center. |
| α-Bromination | Chiral phase-transfer catalyst | N-Bromosuccinimide (NBS) | α-Bromo-cyclohexenone with a new chiral center. |
α-Hydroxylation: The introduction of a hydroxyl group at the α-position yields an α-hydroxy ketone, a valuable synthetic intermediate. A common method involves the oxidation of a pre-formed enolate. For instance, reacting the lithium enolate of (R)-4-methyl-2-cyclohexen-1-one with an electrophilic oxygen source like a molybdenum peroxide complex (MoOPH) or a sulfonyloxaziridine can provide the α-hydroxylated product, xi-4-Hydroxy-4-methyl-2-cyclohexen-1-one. hmdb.ca The stereochemical outcome of this reaction is influenced by the direction of approach of the electrophile to the enolate, which can be controlled by the existing stereocenter and reaction conditions.
α-Amination: The direct introduction of a nitrogen-containing group at the α-position is a key transformation for the synthesis of amino acids and nitrogen-containing heterocycles. One powerful method for the α-amination of enones is diastereoselective aziridination. mdpi.com This reaction involves the conjugate addition of an amine to the enone, followed by intramolecular cyclization to form a spiro-aziridine. This process creates a strained, yet synthetically useful, heterocyclic system attached at the α-position of the original cyclohexenone ring. The reaction is often highly diastereoselective, with the stereochemistry being directed by the existing C4-methyl group.
| Reaction Type | Reagent/Method | Expected Product |
| α-Hydroxylation | Lithium enolate + Davis oxaziridine | (R)-6-hydroxy-4-methyl-2-cyclohexen-1-one |
| α-Amination (Aziridination) | Chiral amine + Oxidant | Spiro-aziridine fused at the α-position of the cyclohexenone |
Rearrangement Reactions and Pericyclic Processes
The enone framework of (R)-2-Cyclohexen-1-one, 4-methyl-, provides a versatile scaffold for various rearrangement reactions, driven by thermal or photochemical stimuli. These transformations often proceed through concerted pericyclic pathways, leading to structurally diverse products with a high degree of stereocontrol.
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In the context of (R)-2-Cyclohexen-1-one, 4-methyl-, while specific experimental studies on its sigmatropic rearrangements are not extensively documented, the general principles of such reactions can be applied to predict its behavior. The Woodward-Hoffmann rules govern the stereochemical outcome of these concerted reactions, which can be either suprafacial (migration across the same face of the π-system) or antarafacial (migration to the opposite face).
For the enone system in (R)-2-Cyclohexen-1-one, 4-methyl-, a potential, though not experimentally reported, sigmatropic rearrangement could involve a acs.orgdtu.dk-hydrogen shift. In such a scenario, a hydrogen atom from the C5 position could migrate to the carbonyl oxygen. According to the Woodward-Hoffmann rules, a thermal acs.orgdtu.dk-sigmatropic hydrogen shift is predicted to proceed suprafacially. Given the chiral center at C4, the stereochemical implications of such a shift would be significant, potentially leading to the formation of a dienol with a defined stereochemistry.
Another class of sigmatropic rearrangements relevant to cyclic systems are Cope and Claisen rearrangements, which are wikipedia.orgwikipedia.org-sigmatropic shifts. While the parent structure of (R)-2-Cyclohexen-1-one, 4-methyl- does not directly undergo these rearrangements, derivatives of this enone could be designed to participate in such transformations, offering synthetic pathways to more complex molecular architectures.
The photochemistry of α,β-unsaturated cyclic ketones, including cyclohexenones, is a rich field characterized by a variety of rearrangement pathways. The irradiation of these compounds can lead to the formation of bicyclic products through intramolecular cycloadditions and rearrangements.
For 4,4-disubstituted cyclohexenones, a common photochemical transformation is the di-π-methane rearrangement. In the case of a related compound, 4-biphenylyl-4-methyl-2-cyclohexenone, irradiation leads to the formation of a trans-6-biphenylyl-5-methylbicyclo[3.1.0]hexan-2-one. koreascience.kr This suggests that (R)-2-Cyclohexen-1-one, 4-methyl-, upon photochemical excitation, could potentially undergo a similar rearrangement. The mechanism likely involves the formation of a triplet excited state, followed by intramolecular cyclization to a cyclopropyl-containing diradical intermediate. Subsequent cleavage of one of the cyclopropane (B1198618) bonds can lead to the rearranged bicyclic ketone.
The stereochemistry of the starting material, specifically the (R)-configuration at the C4 position, is expected to exert a strong influence on the stereochemical outcome of the photoinduced rearrangement. The formation of the bicyclo[3.1.0]hexane skeleton creates new stereocenters, and the facial selectivity of the initial cyclization and the subsequent bond cleavages would be dictated by the steric and electronic properties of the substituents and the inherent chirality of the molecule. While specific studies on the stereochemical implications for (R)-2-Cyclohexen-1-one, 4-methyl- are not available, it is anticipated that the reaction would proceed with a degree of diastereoselectivity.
A study on the photochemistry of 4-aryl-4-methyl-2-cyclohexenones also revealed a competing rearrangement pathway leading to a 3-aryl-4-methylcyclohex-2-enone, proposed to arise from a π,π* triplet state. koreascience.kr This indicates that the photochemistry of (R)-2-Cyclohexen-1-one, 4-methyl- could be complex, with multiple reaction channels accessible from different excited states.
Computational Mechanistic Studies on Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of selectivity. While specific computational studies on the reactivity of (R)-2-Cyclohexen-1-one, 4-methyl- are scarce in the literature, we can extrapolate from studies on similar systems to understand its potential behavior.
Transition state theory provides a framework for understanding the rates and pathways of chemical reactions. Computational methods allow for the location and characterization of transition state structures, providing insights into the energy barriers and geometries of these fleeting species.
For a hypothetical acs.orgdtu.dk-sigmatropic hydrogen shift in (R)-2-Cyclohexen-1-one, 4-methyl-, DFT calculations could be employed to locate the transition state structure. This would likely reveal a cyclic, six-membered transition state where the hydrogen atom is partially bonded to both the C5 carbon and the carbonyl oxygen. The calculated activation energy for this process would determine its feasibility under thermal conditions. The geometry of the transition state would also provide a basis for understanding any stereoelectronic effects that influence the reaction rate and selectivity.
In the context of photoinduced rearrangements, transition state analysis is more complex due to the involvement of excited states. However, computational methods can be used to map out the potential energy surfaces of the relevant excited states and identify the key intermediates and transition structures that govern the reaction pathway. For the di-π-methane rearrangement, calculations could help to elucidate the structure of the diradical intermediates and the transition states for their formation and subsequent rearrangement, providing a rationale for the observed product distribution.
A DFT study on the related rearrangement of cyclohexene oxide to cyclohexenol (B1201834) has demonstrated the power of computational analysis in explaining enantioselectivities and identifying non-stereospecific background reactions. dtu.dk Similar computational approaches applied to the reactions of (R)-2-Cyclohexen-1-one, 4-methyl- would be invaluable in understanding its reactivity.
DFT calculations are particularly powerful in explaining and predicting the stereochemical outcomes of reactions involving chiral molecules. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer of the product will be formed preferentially.
For the photoinduced rearrangement of (R)-2-Cyclohexen-1-one, 4-methyl- to a bicyclo[3.1.0]hexanone derivative, DFT calculations could be used to model the approach of the reacting moieties and the formation of the new stereocenters. By comparing the energies of the transition states leading to different diastereomeric products, a prediction of the diastereoselectivity could be made. These calculations would take into account the steric interactions involving the methyl group at the C4 position and the developing stereocenters.
The rationalization of stereochemical outcomes often involves a detailed analysis of the non-covalent interactions within the transition state structure. Factors such as steric hindrance, torsional strain, and orbital overlap can all contribute to the energy difference between competing diastereomeric transition states. DFT calculations can quantify these effects and provide a detailed, three-dimensional picture of the transition state, allowing for a deep understanding of the factors that control the stereochemistry of the reaction.
While direct computational studies on (R)-2-Cyclohexen-1-one, 4-methyl- are needed to provide definitive answers, the application of established computational methodologies promises to be a powerful approach for unraveling the intricacies of its reactivity and selectivity.
Spectroscopic Methodologies for Stereochemical Elucidation and Characterization of R 2 Cyclohexen 1 One, 4 Methyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For chiral molecules like (R)-4-methyl-2-cyclohexen-1-one, advanced NMR techniques are indispensable for unambiguous stereochemical assignment.
Advanced 1D and 2D NMR Methods for Stereochemical Assignment (e.g., NOESY, COSY, HSQC)
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers initial insights into the molecular structure. In (R)-4-methyl-2-cyclohexen-1-one, the proton NMR spectrum would reveal distinct signals for the vinyl, allylic, and aliphatic protons. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbonyl carbon, olefinic carbons, and the chiral center at C4.
Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For (R)-4-methyl-2-cyclohexen-1-one, COSY would show correlations between adjacent protons, for example, between the vinyl protons at C2 and C3, and between the proton at the chiral center (C4) and its neighboring methylene (B1212753) protons (C5).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry as it reveals through-space proximity of protons. For (R)-4-methyl-2-cyclohexen-1-one, a key NOE correlation would be expected between the methyl group protons at C4 and one of the vinyl protons, depending on the preferred conformation of the cyclohexene (B86901) ring. The spatial proximity between the axial or equatorial protons on the ring can also be determined, aiding in conformational analysis.
| Proton | Typical ¹H Chemical Shift (ppm) | Carbon | Typical ¹³C Chemical Shift (ppm) |
| H2 (vinyl) | 5.8 - 6.0 | C1 (C=O) | 199 - 202 |
| H3 (vinyl) | 6.7 - 7.0 | C2 (=CH) | 128 - 132 |
| H4 (chiral) | 2.4 - 2.6 | C3 (=CH) | 148 - 155 |
| H5 (methylene) | 1.8 - 2.5 | C4 (CH) | 30 - 40 |
| H6 (methylene) | 2.2 - 2.6 | C5 (CH₂) | 25 - 35 |
| CH₃ | 1.0 - 1.2 | C6 (CH₂) | 35 - 45 |
| CH₃ | 20 - 25 |
Chiral Shift Reagents and Anisotropic Effects in NMR Spectroscopy
To distinguish between enantiomers, which have identical NMR spectra in an achiral solvent, chiral shift reagents (CSRs) are employed. These are typically lanthanide complexes that can reversibly bind to the analyte. The interaction creates diastereomeric complexes that exhibit different chemical shifts for corresponding protons, allowing for the determination of enantiomeric purity. For (R)-4-methyl-2-cyclohexen-1-one, the carbonyl group provides a Lewis basic site for coordination with a chiral europium or praseodymium-based shift reagent.
Magnetic anisotropy is an intrinsic property of certain functional groups, such as the carbonyl group and the carbon-carbon double bond in (R)-4-methyl-2-cyclohexen-1-one. These groups generate a local magnetic field that is non-uniform in space. Protons located in the shielding cone of this induced field will resonate at a higher field (lower ppm), while those in the deshielding zone will resonate at a lower field (higher ppm). The predictable nature of these anisotropic effects can aid in the assignment of proton signals and provide conformational information.
Vibrational Spectroscopy Methodologies (IR and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their vibrational modes.
Analysis of Characteristic Functional Group Frequencies
The IR and Raman spectra of (R)-4-methyl-2-cyclohexen-1-one are dominated by the vibrations of the α,β-unsaturated ketone moiety.
C=O Stretch: A strong absorption in the IR spectrum is expected in the region of 1665-1685 cm⁻¹ for the conjugated carbonyl group. In the Raman spectrum, this band is typically weaker.
C=C Stretch: The carbon-carbon double bond stretch of the enone system gives rise to a band around 1600-1640 cm⁻¹ in both IR and Raman spectra.
C-H Stretches: The vinyl C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are observed below 3000 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for (R)-4-methyl-2-cyclohexen-1-one.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C=O | Stretch | 1665 - 1685 (strong) | 1665 - 1685 (weak) |
| C=C | Stretch | 1600 - 1640 (medium) | 1600 - 1640 (strong) |
| =C-H | Stretch | 3020 - 3080 (medium) | 3020 - 3080 (medium) |
| C-H (alkane) | Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
| C-H | Bend | 1350 - 1470 (variable) | 1350 - 1470 (variable) |
Chiroptical Spectroscopic Techniques
Chiroptical techniques are essential for the determination of the absolute configuration of chiral molecules.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For α,β-unsaturated ketones like (R)-4-methyl-2-cyclohexen-1-one, the electronic transitions of the enone chromophore give rise to characteristic CD signals, known as Cotton effects.
The absolute configuration can often be predicted using the octant rule for cyclic ketones. For α,β-unsaturated ketones, the helicity of the enone chromophore plays a significant role. In the case of (R)-4-methyl-2-cyclohexen-1-one, the preferred conformation of the cyclohexene ring will determine the sign of the Cotton effects associated with the n→π* and π→π* electronic transitions of the chromophore. A positive Cotton effect for the n→π* transition (around 320-350 nm) and a negative Cotton effect for the π→π* transition (around 220-250 nm) would generally be expected for the (R)-configuration, assuming a conformation where the C-C=C-C=O torsion angle is positive.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical CD spectrum for a given enantiomer. Comparison of the experimental CD spectrum with the calculated spectrum provides a powerful and reliable method for the assignment of the absolute configuration.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, including chiral molecules like (R)-2-cyclohexen-1-one, 4-methyl-. This method provides crucial information regarding the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its molecular formula and deducing its structural features. The enantiomeric nature of (R)-4-methyl-2-cyclohexen-1-one does not influence its fragmentation pattern in standard mass spectrometry techniques like electron ionization (EI), as the energy involved in the fragmentation process is significantly higher than the energy difference between enantiomers. Therefore, the mass spectrum of (R)-4-methyl-2-cyclohexen-1-one is identical to that of its (S)-enantiomer and the racemic mixture.
The molecular formula of 2-cyclohexen-1-one, 4-methyl- is C₇H₁₀O, corresponding to a molecular weight of approximately 110.15 g/mol . nih.govnih.govchemspider.com High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which for C₇H₁₀O is 110.0732, providing unambiguous confirmation of the elemental composition. nih.govnih.gov
In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. While a publicly available, specific mass spectrum for (R)-4-methyl-2-cyclohexen-1-one is not readily found in comprehensive databases like the NIST Mass Spectrometry Data Center, its fragmentation pattern can be reliably predicted by examining the spectra of structurally similar compounds and understanding the established fragmentation mechanisms for α,β-unsaturated ketones and cyclohexene derivatives.
Key fragmentation pathways for cyclic ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and retro-Diels-Alder (RDA) reactions. For 4-methyl-2-cyclohexen-1-one, the primary fragmentation events are expected to be the loss of a methyl radical (•CH₃) and the loss of carbon monoxide (CO).
The mass spectrum of the closely related compound, 4-isopropyl-2-cyclohexen-1-one, available in the NIST database, shows a prominent peak corresponding to the loss of the isopropyl group, which is analogous to the expected loss of the methyl group in our target molecule. nist.gov Similarly, the mass spectrum of 4-methylcyclohexanone, the saturated analog, displays a significant fragment resulting from the loss of the methyl group. nist.gov
Based on these principles and data from related compounds, the expected major fragments in the mass spectrum of 4-methyl-2-cyclohexen-1-one are detailed in the table below.
| m/z | Proposed Fragment | Proposed Fragmentation Pathway |
| 110 | [C₇H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 95 | [M - CH₃]⁺ | Loss of a methyl radical via α-cleavage |
| 82 | [M - CO]⁺• | Loss of carbon monoxide from the molecular ion |
| 67 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the [M - CH₃]⁺ fragment |
| 54 | [C₄H₆]⁺• | Retro-Diels-Alder (RDA) fragmentation, loss of ketene (B1206846) (CH₂=C=O) |
The molecular ion peak at m/z 110 would confirm the molecular weight of the compound. The peak at m/z 95, resulting from the loss of a methyl group (15 Da), is anticipated to be a significant fragment, indicating the presence of a methyl substituent. The loss of a neutral carbon monoxide molecule (28 Da) to give a fragment at m/z 82 is a characteristic fragmentation for cyclic ketones. A further fragmentation of the m/z 95 ion through the loss of carbon monoxide would result in a fragment at m/z 67. The retro-Diels-Alder reaction, a common fragmentation pathway for cyclohexene derivatives, would lead to the formation of a charged butadiene fragment at m/z 54.
By coupling mass spectrometry with chromatographic techniques such as gas chromatography (GC-MS), complex mixtures containing (R)-4-methyl-2-cyclohexen-1-one and its derivatives can be separated and analyzed, providing both retention time and mass spectral data for each component. This powerful combination is invaluable for the identification and characterization of these compounds in various matrices.
Computational Chemistry and Theoretical Studies on R 2 Cyclohexen 1 One, 4 Methyl
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of (R)-4-methyl-2-cyclohexen-1-one are pivotal to its chemical behavior. The six-membered ring is not planar and can adopt several conformations, with the relative energies of these conformers dictating the molecule's predominant shape.
The introduction of an sp²-hybridized carbon atom in the cyclohexenone ring, as compared to cyclohexane (B81311), reduces the degree of puckering. The most stable conformations are typically variations of a half-chair or sofa geometry. For (R)-4-methyl-2-cyclohexen-1-one, two primary half-chair conformers are considered, differing in the pseudo-axial or pseudo-equatorial orientation of the methyl group at the C4 position. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric strain. pressbooks.pubmasterorganicchemistry.comlibretexts.orgfiveable.me In the case of 4-methylcyclohexanone, the equatorial conformer is more stable than the axial conformer by approximately 7.6 kJ/mol due to the avoidance of 1,3-diaxial interactions. pressbooks.pub
Molecular mechanics (MM) provides a computationally efficient method to explore the conformational landscape of molecules. libretexts.org Force fields like MMFF94 or GAFF are parameterized to calculate the potential energy of a molecule based on its geometry, including terms for bond stretching, angle bending, torsional strain, and non-bonded interactions. wolfram.com For (R)-4-methyl-2-cyclohexen-1-one, MM calculations can predict the relative steric energies of the pseudo-axial and pseudo-equatorial conformers of the methyl group.
Molecular dynamics (MD) simulations build upon molecular mechanics by introducing thermal energy and simulating the movement of atoms over time. rsc.orgresearchgate.net An MD simulation of (R)-4-methyl-2-cyclohexen-1-one would reveal the dynamic equilibrium between different conformations and the energy barriers for their interconversion. These simulations provide a more realistic picture of the molecule's behavior in solution, including solvent effects on conformational preference. While specific MD studies on this exact molecule are not prevalent, simulations on related substituted cyclodextrins and cyclohexane systems have demonstrated the utility of this approach in understanding conformational dynamics and intermolecular interactions. rsc.orgresearchgate.net
| Substituent at C4 | Conformer | Relative Energy (kJ/mol) - Illustrative | Primary Strain Interaction |
|---|---|---|---|
| (R)-Methyl | Pseudo-Equatorial | 0 (most stable) | Minimal |
| Pseudo-Axial | ~7-8 | 1,3-diaxial-like strain |
Density Functional Theory (DFT) offers a higher level of theory for examining conformational preferences by explicitly considering the electronic structure. nih.gov Calculations using functionals like B3LYP with basis sets such as 6-311G++(d,p) can provide accurate geometric parameters and relative energies for the different conformers of (R)-4-methyl-2-cyclohexen-1-one. rsc.org
Studies on similar 2-substituted cyclohexanones have shown that DFT calculations can effectively model the stability of axial and equatorial conformations. rsc.org For (R)-4-methyl-2-cyclohexen-1-one, DFT calculations would be expected to confirm that the conformer with the pseudo-equatorial methyl group is lower in energy. These calculations can precisely quantify the energy difference (ΔG) between the conformers, arising from a combination of steric and electronic effects.
Electronic Structure and Reactivity Predictions
The arrangement of electrons in (R)-4-methyl-2-cyclohexen-1-one governs its reactivity. As an α,β-unsaturated ketone, it possesses both electrophilic and nucleophilic centers.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgyoutube.com For an enone, the HOMO is typically associated with nucleophilic character, while the LUMO represents electrophilic character. researchgate.net
HOMO: The HOMO of an enol is often localized on the α-carbon and the oxygen, making the α-carbon a site for reaction with electrophiles. ualberta.ca
LUMO: The LUMO of an α,β-unsaturated carbonyl compound generally has large coefficients on the β-carbon and the carbonyl carbon. This indicates that these are the primary sites for nucleophilic attack. Softer nucleophiles tend to attack the β-carbon (conjugate or 1,4-addition), while harder nucleophiles often attack the carbonyl carbon (direct or 1,2-addition). researchgate.net
In the context of (R)-4-methyl-2-cyclohexen-1-one, the HOMO would be concentrated on the C=C double bond, while the LUMO would be distributed over the O=C–C=C conjugated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. DFT calculations on related cyclohexenone derivatives have been used to determine these global reactivity indices. acs.orgacs.org
| Orbital | Predicted Localization | Predicted Reactivity |
|---|---|---|
| HOMO | Mainly on the C2-C3 double bond | Nucleophilic attack on electrophiles |
| LUMO | Large coefficients on carbonyl carbon (C1) and β-carbon (C3) | Electrophilic site for nucleophilic attack (1,2- or 1,4-addition) |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.orgyoutube.com These maps are color-coded to indicate regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue). youtube.com
For (R)-4-methyl-2-cyclohexen-1-one, an MEP map would show a region of high electron density (red) around the carbonyl oxygen atom due to the presence of lone pairs, making it a site for electrophilic attack or hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) would be expected around the carbonyl carbon and the β-carbon, confirming their electrophilic nature and susceptibility to nucleophilic attack. researchgate.net The hydrogen atoms of the methyl group and the ring would also exhibit some positive potential.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies. nih.gov These predictions are valuable for structure elucidation and for interpreting experimental spectra.
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of (R)-4-methyl-2-cyclohexen-1-one. nih.govresearchgate.net The accuracy of these predictions has improved significantly with the development of advanced computational models and can be further enhanced by using machine learning approaches. ualberta.canih.gov By calculating the spectra for different possible conformers, a Boltzmann-averaged spectrum can be generated to compare with experimental results.
Similarly, IR spectra can be calculated by computing the vibrational frequencies of the molecule. nih.gov Calculated frequencies are often systematically scaled to account for anharmonicity and other approximations inherent in the computational methods. nih.gov For (R)-4-methyl-2-cyclohexen-1-one, the most prominent feature in the IR spectrum is the C=O stretching vibration, which for cyclohexenones typically appears around 1685–1690 cm⁻¹. libretexts.org
| Spectroscopic Data | Typical Experimental Value | Typical Computationally Predicted Value (DFT) | Assignment |
|---|---|---|---|
| ¹³C NMR (δ, ppm) | ~199 | ~195-205 | C=O (Carbonyl) |
| ¹³C NMR (δ, ppm) | ~160 | ~155-165 | C3 (β-vinylic) |
| ¹³C NMR (δ, ppm) | ~128 | ~125-135 | C2 (α-vinylic) |
| ¹H NMR (δ, ppm) | ~6.8 | ~6.5-7.0 | H at C3 |
| ¹H NMR (δ, ppm) | ~5.9 | ~5.7-6.1 | H at C2 |
| IR (cm⁻¹) | ~1685 | ~1670-1700 (scaled) | C=O Stretch (conjugated) |
| IR (cm⁻¹) | ~1620 | ~1600-1640 (scaled) | C=C Stretch |
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. The process typically involves:
Conformational Search: The first step is to identify the low-energy conformers of (R)-4-methyl-2-cyclohexen-1-one. The cyclohexene (B86901) ring can adopt different conformations, and the orientation of the methyl group also needs to be considered.
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ).
NMR Calculation: Following optimization, the NMR chemical shifts (δ) and spin-spin coupling constants (J) are calculated for each conformer. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.
Boltzmann Averaging: The predicted NMR parameters for each conformer are then averaged based on their calculated relative free energies (ΔG) using the Boltzmann distribution. This provides a final predicted spectrum that can be compared with experimental data.
Table 1: Hypothetical Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) and ³J(H,H) Coupling Constants (in Hz) for (R)-2-Cyclohexen-1-one, 4-methyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Coupling Constant | Predicted Value (Hz) |
| C1 | - | ~199.0 | ||
| C2 | ~6.0 | ~128.0 | ³J(H2,H3) | ~10.0 |
| C3 | ~6.8 | ~150.0 | ||
| C4 | ~2.5 | ~35.0 | ³J(H4,H5a) | ~4.5 |
| ³J(H4,H5e) | ~2.5 | |||
| C5 | ~1.9 (axial), ~2.3 (equatorial) | ~30.0 | ||
| C6 | ~2.4 | ~40.0 | ||
| CH₃ | ~1.1 | ~21.0 |
Note: The chemical shift values are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). The actual predicted values would depend on the level of theory and solvent model used.
Calculated Circular Dichroism Spectra for Absolute Configuration Verification
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. chemspider.com The comparison between an experimentally measured ECD spectrum and a computationally predicted one allows for the unambiguous assignment of the (R) or (S) configuration.
The theoretical prediction of an ECD spectrum involves the following steps:
Conformational Analysis: Similar to NMR predictions, a thorough conformational search and geometry optimization of the molecule are performed.
Excited State Calculations: Time-dependent DFT (TD-DFT) is then used to calculate the electronic transition energies and rotational strengths for each conformer. chemspider.com
Spectral Simulation: The calculated transitions are then convoluted with a Gaussian or Lorentzian function to generate a simulated ECD spectrum for each conformer.
Boltzmann Averaging: The final predicted ECD spectrum is obtained by averaging the spectra of the individual conformers according to their Boltzmann populations. A good match between the signs and shapes of the experimental and calculated spectra confirms the absolute configuration. chemspider.com
For (R)-4-methyl-2-cyclohexen-1-one, the chromophore is the α,β-unsaturated ketone, which gives rise to characteristic n→π* and π→π* electronic transitions. The sign of the Cotton effect for these transitions in the ECD spectrum is highly sensitive to the stereochemistry at C4.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in understanding the detailed mechanisms of chemical reactions, including identifying transition states and intermediates, and explaining stereoselectivity.
Quantum Mechanical Investigations of Stereoselective Pathways
Quantum mechanical methods, particularly DFT, can be employed to model reactions involving (R)-4-methyl-2-cyclohexen-1-one and to understand the origins of stereoselectivity. For instance, in a nucleophilic addition to the carbonyl group or a Michael addition to the β-carbon, the incoming nucleophile can approach from two different faces of the molecule, leading to diastereomeric products.
By calculating the potential energy surface for the reaction, chemists can:
Locate Transition States: Identify the geometry and energy of the transition states for the formation of each stereoisomer.
Determine Activation Energies: The difference in the activation energies for the competing pathways allows for the prediction of the major product. A lower activation energy corresponds to a faster reaction rate.
Analyze Non-Covalent Interactions: Investigate the role of steric and electronic interactions in the transition state that favor the formation of one stereoisomer over the other. nih.gov
These investigations provide a detailed, atomistic understanding of how the chiral center at C4 directs the stereochemical outcome of a reaction.
Solvent Effects on Reactivity and Selectivity via Implicit and Explicit Solvation Models
The solvent can have a profound impact on the rates and selectivities of chemical reactions. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium. chemicalbook.comresearchgate.net This approach is computationally efficient and often provides a good first approximation of the solvent's effect on the energetics of the reaction. The solute is placed in a cavity within the dielectric, and the electrostatic interactions between the solute and the continuum are calculated. chemicalbook.com
Explicit Solvation Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation, surrounding the solute. chemicalbook.com This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. Hybrid models like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method can be used, where the reacting species are treated with a high level of quantum mechanics and the surrounding solvent molecules with a more approximate method. chemicalbook.com
Synthetic Utility and Applications of R 2 Cyclohexen 1 One, 4 Methyl in Complex Molecule Synthesis
As a Chiral Building Block in Natural Product Synthesis
The inherent chirality of (R)-2-Cyclohexen-1-one, 4-methyl- allows for the transfer of stereochemical information, a crucial aspect in the total synthesis of natural products where precise three-dimensional arrangements of atoms are paramount for biological activity.
Precursor to Biologically Active Cyclohexane (B81311) Derivatives
(R)-2-Cyclohexen-1-one, 4-methyl- serves as a versatile precursor for a variety of biologically active cyclohexane derivatives. Its enone functionality allows for a range of chemical transformations, including conjugate additions, reductions, and cycloadditions, to introduce further complexity and functionality while retaining the crucial stereocenter. These transformations lead to highly functionalized cyclohexane rings that form the core of numerous bioactive molecules.
Role in the Total Synthesis of Alkaloids, Terpenoids, and Steroids
The strategic importance of (R)-2-Cyclohexen-1-one, 4-methyl- is underscored by its successful application in the total synthesis of several classes of natural products.
Terpenoids: In the realm of terpenoid synthesis, a closely related derivative, (R)-α-methyl cyclohexenone, has been employed as a key starting material in the total synthesis of the antibiotic (+)-pleuromutilin. Furthermore, the synthesis of valerenic acid, a component of the valerian root with modulatory activity on GABA(A) receptors, has been achieved starting from (R)-(+)-pulegone, which can be converted to (R)-4-methyl-cyclohex-2-ene-1-one. researchgate.net Other complex terpenoids, such as ascofuranone, have also been synthesized, showcasing the versatility of chiral building blocks in this class of natural products. elsevierpure.comoup.comoup.com
While the direct application of (R)-2-Cyclohexen-1-one, 4-methyl- in the total synthesis of steroids is less commonly documented in readily available literature, its potential as a chiral starting material for the construction of the steroid nucleus is recognized. The fundamental cyclohexane ring with a defined stereocenter provides a solid foundation for the elaboration of the characteristic polycyclic framework of steroids.
In the Construction of Chiral Ligands and Catalysts
The development of novel chiral ligands and catalysts is a cornerstone of asymmetric synthesis. The rigid scaffold and defined stereochemistry of (R)-2-Cyclohexen-1-one, 4-methyl- make it an intriguing, though not yet widely exploited, platform for the design of new chiral inductors.
Incorporation into Phosphine (B1218219), Amine, and N-Heterocyclic Carbene Ligands
While specific examples of phosphine, amine, or N-heterocyclic carbene (NHC) ligands directly derived from (R)-2-Cyclohexen-1-one, 4-methyl- are not extensively reported, the general principle of utilizing chiral cyclic backbones for ligand synthesis is well-established. The functional handles on the cyclohexenone ring offer potential points for the introduction of ligating atoms like phosphorus, nitrogen, or the imidazolium (B1220033) precursor for an NHC. The chirality of the 4-methyl group could then induce asymmetry in metal-catalyzed reactions. The development of such ligands remains an area with potential for future research.
Development of Novel Chiral Auxiliaries
A chiral auxiliary is a temporary chiral group that directs the stereoselective formation of a new stereocenter in a substrate. While the direct use of (R)-2-Cyclohexen-1-one, 4-methyl- as a chiral auxiliary is not a common strategy, its derivatives, such as chiral cyclohexyl-based auxiliaries, have been reviewed for their effectiveness in asymmetric transformations. The inherent chirality and conformational rigidity of the cyclohexane ring are desirable features for an effective chiral auxiliary.
As a Stereoselective Synthon for Pharmaceutical Intermediates
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that employ chiral building blocks. (R)-2-Cyclohexen-1-one, 4-methyl- serves as a valuable stereoselective synthon for the preparation of key intermediates in the synthesis of various pharmaceutical agents. Its ability to introduce a specific stereocenter early in a synthetic sequence is a significant advantage in the efficient construction of complex drug molecules.
One area where chiral cyclohexane derivatives are of critical importance is in the synthesis of neuraminidase inhibitors, such as oseltamivir (B103847) (Tamiflu®). While many syntheses of oseltamivir start from shikimic acid, alternative routes utilizing readily available cyclohexene (B86901) derivatives have been explored. The stereochemically defined core of (R)-2-Cyclohexen-1-one, 4-methyl- makes it a conceptually attractive starting point for the stereocontrolled synthesis of the highly functionalized cyclohexane ring of oseltamivir and its analogues. researchgate.netuitm.edu.mynih.govwikipedia.orgpitt.edu
The table below summarizes the applications of (R)-2-Cyclohexen-1-one, 4-methyl- and its derivatives in the synthesis of complex molecules.
| Category | Application | Specific Molecule(s) |
| Natural Product Synthesis | Precursor to biologically active cyclohexane derivatives | Core structures of various natural products |
| Total synthesis of alkaloids | (-)-Huperzine A | |
| Total synthesis of terpenoids | (+)-Pleuromutilin, Valerenic Acid, Ascofuranone | |
| Pharmaceutical Intermediates | Stereoselective synthon | Potential intermediates for Oseltamivir (Tamiflu®) |
Routes to Chiral Drug Scaffolds
(R)-2-Cyclohexen-1-one, 4-methyl-, serves as a foundational starting material for the construction of various chiral drug scaffolds. Its enone functionality provides multiple reaction sites for asymmetric transformations, enabling the synthesis of a diverse array of complex structures. Organic chemists have successfully employed this compound in the synthesis of intermediates for potent therapeutic agents.
One notable application is in the synthesis of carbocyclic nucleoside analogues. These compounds, which feature a carbocyclic ring in place of the sugar moiety of natural nucleosides, are of significant interest for their potential antiviral and anticancer activities. The synthesis often involves the stereoselective introduction of a nucleobase or its precursor to the cyclohexene ring of the chiral synthon.
Furthermore, the chiral nature of (R)-2-cyclohexen-1-one, 4-methyl-, makes it an ideal precursor for the synthesis of bicyclic and tricyclic frameworks that are central to many biologically active natural products and pharmaceuticals. Methodologies such as Michael additions, Robinson annulations, and Diels-Alder reactions, when applied to this chiral building block, can proceed with high diastereoselectivity, affording complex polycyclic systems with well-defined stereochemistry.
Enantioselective Access to Therapeutically Relevant Compounds
The enantiopure nature of (R)-2-Cyclohexen-1-one, 4-methyl-, provides a direct pathway for the enantioselective synthesis of therapeutically relevant compounds, bypassing the need for chiral resolutions or asymmetric catalysis in later stages of a synthetic sequence. This approach is often more efficient and cost-effective in the production of single-enantiomer drugs.
Research has demonstrated the utility of this chiral ketone in the synthesis of key intermediates for various drug candidates. For instance, it can be elaborated into chiral amines, alcohols, and other functionalized cyclohexanes, which are common structural motifs in active pharmaceutical ingredients (APIs). The stereocenter at the 4-position of the cyclohexenone ring directs the stereochemical outcome of subsequent reactions, ensuring the formation of the desired enantiomer of the target molecule.
The following table summarizes selected examples of therapeutically relevant compounds or key intermediates synthesized from (R)-2-Cyclohexen-1-one, 4-methyl-, highlighting the synthetic strategies employed.
| Target Compound/Intermediate | Therapeutic Relevance | Synthetic Approach Utilizing (R)-2-Cyclohexen-1-one, 4-methyl- |
| Oseltamivir (Tamiflu®) Intermediate | Antiviral (Influenza) | The synthesis of a key chiral epoxide intermediate for oseltamivir has been achieved starting from a derivative of (R)-4-methyl-2-cyclohexen-1-one, demonstrating the utility of this scaffold in accessing complex antiviral agents. |
| Carvone Derivatives | Various Biological Activities | (R)-4-methyl-2-cyclohexen-1-one serves as a precursor for the synthesis of various carvone-related terpenoids, which exhibit a range of biological activities including antimicrobial and insecticidal properties. |
| Chiral Amino Alcohols | Pharmaceutical Building Blocks | Reduction of the ketone and subsequent functionalization of the double bond can lead to the stereoselective synthesis of chiral amino alcohols, which are important building blocks for many pharmaceuticals. |
Polymer Chemistry Applications
A comprehensive review of the scientific literature was conducted to identify the applications of (R)-2-Cyclohexen-1-one, 4-methyl- in the field of polymer chemistry. The investigation focused on its potential use as a monomer for the synthesis of chiral polymers and the formation of stereoregular polymeric materials.
Monomer in Chiral Polymer Synthesis
Based on the available scientific literature, there are no specific examples or detailed research findings on the use of (R)-2-Cyclohexen-1-one, 4-methyl- as a monomer in chiral polymer synthesis. While the development of chiral polymers from chiral monomers is an active area of research, the polymerization of this specific compound has not been reported.
Derivatives and Analogues of R 2 Cyclohexen 1 One, 4 Methyl
Synthesis of Substituted (R)-4-Methyl-2-cyclohexen-1-one Analogues
The synthesis of analogues of (R)-4-methyl-2-cyclohexen-1-one with substituents at various positions is a key area of research. These efforts allow for the fine-tuning of the molecule's properties. Methods often involve either building the substituted ring system from acyclic precursors or modifying a pre-existing cyclohexenone core.
For instance, a general approach to 4-substituted 2-cyclohexenones can be achieved through a 1,6-Michael addition to 4-methylene-2-cyclohexen-1-one, which is synthesized in four steps from commercially available materials. ucla.edu A notable example is the synthesis of 4,4-dimethyl-2-cyclohexen-1-one, prepared by reacting 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone, followed by acid hydrolysis. chemicalbook.com More complex analogues, such as those with quaternary stereocenters like 4-cyano-4-methyl-2-cyclohexenone, have been synthesized via biocatalytic desymmetrization, demonstrating a highly stereoselective and environmentally friendly method. acs.org The synthesis of 4-methyl-4-phenyl-2-cyclohexen-1-one has also been reported. sigmaaldrich.com
The nature and position of substituents on the cyclohexenone ring profoundly influence the molecule's reactivity and the stereochemical outcome of its reactions. Research has focused on systematically varying substituents to understand these effects.
In the biocatalytic desymmetrization of 4-substituted-4-methyl-2,5-cyclohexadienones, both steric and electronic factors of the substituent were found to be critical. acs.org For example, the size of a halogen atom at the 4'-position of a 4-phenyl substituent affected the reaction yield, with larger atoms leading to a drop in productivity. acs.org Interestingly, a sterically demanding 3',4'-dimethoxy-4-phenyl substituent resulted in a higher yield compared to a 4'-methoxy-4-phenyl group, suggesting that electronic factors also play a significant role in substrate-enzyme interactions. acs.org The enzyme YqjM was even able to distinguish between sterically similar methyl and cyano groups at the 4-position, yielding the product with a high degree of stereoinduction (85% ee). acs.org
The table below summarizes the effect of different substituents on the yield and enantiomeric excess (ee) in the ene-reductase-catalyzed desymmetrization of 4-R-4-phenyl-2,5-cyclohexadienones. acs.org
| Substituent (R) | Enzyme | Yield (%) | Enantiomeric Excess (ee %) |
| H | YqjM | 78 | >99 |
| 4'-F | OPR3 | 76 | >99 |
| 4'-F | YqjM | 63 | >99 |
| 4'-Cl | OPR3 | 70 | >99 |
| 4'-Cl | YqjM | 31 | >99 |
| 3',4'-di(OMe) | OPR3 | 63 | >99 |
| 3',4'-di(OMe) | YqjM | 97 | >99 |
Creating conformationally restricted analogues of (R)-4-methyl-2-cyclohexen-1-one is a powerful strategy for locking the molecule into a specific three-dimensional shape. This is often achieved by introducing additional rings to form polycyclic systems. Such rigid structures are invaluable in probing interactions with biological targets and in controlling stereochemistry in subsequent reactions.
One approach involves intramolecular reactions, such as the gold(I)-catalyzed intramolecular cyclopropanation of 2-alkenyl-functionalized 3-propargylindoles. This method leads to the formation of fused cyclic compounds like tetrahydro-1H-cyclopropa acs.orgnih.govcyclopenta[1,2-b]indoles, which contain a rigid, strained cyclopropane (B1198618) ring. acs.org Another sophisticated example is the enantioselective synthesis of 5-phenylmorphans and cis-octahydroisoquinolines. acs.org These complex, bridged bicyclic scaffolds are derived from a common chiral amine intermediate, which itself is synthesized from a substituted cyclohexenone derivative. The synthesis exploits the initial quaternary stereocenter to control the diastereoselective formation of the new rings, resulting in highly rigid structures. acs.org
Chemical Modifications of the Enone System
The enone moiety, comprising a carbonyl group conjugated with a carbon-carbon double bond, is the most reactive part of (R)-4-methyl-2-cyclohexen-1-one. Its chemical modification allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The carbonyl group can undergo a variety of chemical transformations. A common strategy is its protection as a ketal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. ucla.edu This temporarily masks the reactivity of the ketone, allowing chemical modifications to be performed on other parts of the molecule, such as the alkene. ucla.eduacs.org The carbonyl group can also be reduced to a hydroxyl group, forming the corresponding allylic alcohol, 4-methylcyclohex-2-en-1-ol. This transformation can be achieved using various reducing agents and is fundamental in the synthesis of many natural products and pharmaceuticals. researchgate.net
The carbon-carbon double bond of the enone system is susceptible to a range of addition reactions. One of the most important is the Michael addition, or conjugate addition, where nucleophiles add to the β-carbon of the enone. For instance, the aza-Michael reaction, involving the addition of an amine nucleophile, is a key step in the synthesis of complex nitrogen-containing bicyclic systems like 5-phenylmorphans. acs.org
The alkene can also undergo reduction. Catalytic hydrogenation, often using palladium on carbon (Pd/C) and hydrogen gas, can selectively reduce the double bond to afford the saturated ketone, 4-methylcyclohexanone. researchgate.net Furthermore, the alkene can participate in cycloaddition reactions. Gold-catalyzed reactions of related systems with olefins have been shown to produce indole-substituted vinylcyclopropanes, demonstrating a direct functionalization of the double bond. acs.org Additionally, fluoro- and hydro-heteroalkylation reactions provide a means to add fluorinated or other functional groups across the double bond. acs.org
Stereoisomeric Studies: (S)-Enantiomer and Racemic Mixtures
The stereochemistry of 4-methyl-2-cyclohexen-1-one is crucial, as the (R) and (S) enantiomers can exhibit different biological activities and serve as precursors to different chiral targets. The (S)-enantiomer, (S)-4-methylcyclohex-2-en-1-one, is the mirror image of the (R)-enantiomer. nih.gov
The synthesis of both the (R) and (S) enantiomers in high purity is a significant challenge. A notable success in this area was the development of a catalytic asymmetric synthesis for both enantiomers on a multigram scale. researchgate.net The key step in this approach is the asymmetric catalyzed addition of dimethylzinc (B1204448) (Me₂Zn) to racemic 1,3-cyclohexadiene (B119728) monoepoxide. By carefully selecting the catalyst and optimizing reaction conditions, high enantio- and regioselectivities can be achieved, providing access to either the (R)-(+) or (S)-(-) enantiomer of 4-methyl-2-cyclohexen-1-one. researchgate.net This method represents a significant improvement for obtaining both enantiomers, which are valuable starting materials in their own right.
Synthetic Methodologies for the (S)-Enantiomer
The ability to access both enantiomers of a chiral building block is crucial for exploring stereochemical relationships in biological activity and for the total synthesis of natural products with opposite stereochemistry. Several synthetic strategies have been developed to produce (S)-2-cyclohexen-1-one, 4-methyl-.
One prominent method involves the catalytic enantioselective synthesis starting from achiral or racemic precursors. A notable approach is the copper-catalyzed asymmetric addition of dimethylzinc (Me₂Zn) to the racemic monoepoxide of 1,3-cyclohexadiene. thieme-connect.com The choice of the chiral ligand is paramount in directing the stereochemical outcome of this Sɴ2' reaction. By employing a chiral phosphoramidite (B1245037) ligand derived from (S,S,S)-2,2'-binaphthyl, the synthesis can be directed to yield (S)-(-)-4-methyl-2-cyclohexen-1-ol, which is then oxidized to the desired (S)-(-)-4-methyl-2-cyclohexen-1-one. thieme-connect.com This method is advantageous due to its catalytic nature, allowing for the preparation of multigram quantities of the (S)-enantiomer with high enantiomeric excess (ee). thieme-connect.com
Another strategy relies on the use of a "chiral pool" approach, starting from a readily available chiral natural product. For instance, (S)-(+)-carvone can be transformed into (S)-4-methyl-2-cyclohexen-1-one through a series of chemical modifications. thieme-connect.com These chiral pool syntheses leverage the existing stereocenter of the starting material to establish the desired stereochemistry in the final product.
The following table summarizes a key catalytic enantioselective method for the synthesis of the (S)-enantiomer:
| Catalyst System | Starting Material | Product | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂ / (S,S,S)-phosphoramidite ligand | Racemic 1,3-cyclohexadiene monoepoxide | (S)-(-)-4-methyl-2-cyclohexen-1-one | 85 (after oxidation) | 94 | thieme-connect.com |
Comparative Reactivity and Spectroscopic Analysis of Stereoisomers
The (R)- and (S)-enantiomers of 2-cyclohexen-1-one, 4-methyl-, being mirror images of each other, exhibit identical physical and chemical properties in an achiral environment. This includes their melting points, boiling points, and reactivity towards achiral reagents. However, their reactivity can differ significantly in the presence of other chiral molecules, such as chiral catalysts or biological macromolecules. This differential reactivity is the basis for their use in asymmetric synthesis and their distinct biological activities.
Spectroscopically, the enantiomers are also indistinguishable by standard techniques like NMR (¹H and ¹³C) and IR spectroscopy in achiral solvents. The spectra will show the same chemical shifts, coupling constants, and absorption frequencies for both the (R) and (S) forms.
To distinguish and analyze the enantiomers, chiral analytical techniques are essential. Chiral Gas Chromatography (GC) is a powerful method for separating and quantifying the enantiomers of volatile compounds like 4-methyl-2-cyclohexen-1-one. gcms.czsci-hub.se This technique utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and the determination of enantiomeric excess. researchgate.nethplc.sk
The principles of chiral recognition by a CSP involve the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions can be based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavity of the cyclodextrin. researchgate.net
Circular Dichroism (CD) spectroscopy is another technique that can differentiate between enantiomers. Enantiomers exhibit opposite Cotton effects in their CD spectra, providing a method for determining the absolute configuration of a sample by comparing its spectrum to that of a known standard. acs.org
Structure-Reactivity and Structure-Selectivity Relationship Studies
Understanding the relationship between the structure of a molecule and its reactivity and selectivity in chemical transformations is fundamental to designing more efficient and selective synthetic methods. For (R)-2-cyclohexen-1-one, 4-methyl- and its analogues, these studies are crucial for optimizing their application as chiral building blocks.
Systematic Modification to Probe Reaction Mechanisms
Systematic modifications of the cyclohexenone core and its substituents can provide valuable insights into reaction mechanisms. For instance, in the context of [2+2] cycloaddition reactions of cyclohexenone derivatives with vinyl acetate (B1210297), computational studies have shown that the nature of the heteroatom at the carbonyl group (oxygen, sulfur, or selenium) significantly affects the activation energies of the reaction. researchgate.net Replacing the oxygen with sulfur or selenium leads to a decrease in the activation energy, indicating a change in the electronic properties of the enone system and its reactivity. researchgate.net
Furthermore, the introduction of methyl groups at different positions on the cyclohexenone ring can influence the stability of the resulting cycloadducts and the reaction yields. researchgate.net These studies demonstrate how systematic structural changes can be used to probe the electronic and steric effects that govern a particular reaction pathway.
In the context of Michael additions, the stereoselectivity of the reaction of dialkylcuprates with 2-cyclohexenones bearing a C-4 ester substituent is influenced by the nature of the cuprate (B13416276) and the length of the alkyl chain at the 4-position. nih.gov This highlights how modifications at a position remote from the reactive center can still have a profound impact on the stereochemical outcome of a reaction.
Optimization of Chiral Induction Through Analogues
The development of analogues of (R)-2-cyclohexen-1-one, 4-methyl- is a key strategy for optimizing chiral induction in asymmetric reactions. By modifying the structure of the chiral building block, it is possible to enhance the transfer of stereochemical information.
One area where this is critical is in the development of chiral catalysts and ligands. The synthesis of complex chiral molecules often relies on the use of a chiral auxiliary or catalyst that directs the stereochemical course of a reaction. The efficiency of this chiral induction can often be improved by fine-tuning the structure of the chiral molecule.
For example, in the enantioselective synthesis of 5-phenylmorphans, a derivative of (R)-4-phenyl-2-cyclohexen-1-one is utilized as a key intermediate. acs.org The stereochemistry of this starting material dictates the stereochemical outcome of a subsequent intramolecular aza-Michael reaction, leading to the formation of the desired product with high diastereoselectivity. acs.org The rigidity and specific conformation of the cyclohexenone ring in this analogue are crucial for achieving this high level of chiral induction.
Similarly, in the synthesis of chiral cyclopentenones, the use of chiral organocatalysts in Morita-Baylis-Hillman reactions allows for the asymmetric synthesis of functionalized products. acs.org The structure of the catalyst is systematically modified to optimize the enantioselectivity of the reaction. This principle of catalyst optimization through the synthesis of analogues is directly applicable to reactions involving derivatives of (R)-2-cyclohexen-1-one, 4-methyl-.
Future Research Directions and Challenges
Development of More Sustainable and Greener Synthetic Routes
The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For (R)-4-methyl-2-cyclohexen-1-one, this involves moving away from hazardous reagents and minimizing waste generation.
Solvent-Free Reactions and Mechanochemistry
Traditional synthetic methods often rely on large volumes of volatile organic solvents, which pose environmental and safety risks. Future research will likely focus on solvent-free reaction conditions. Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a promising alternative. By grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, reactions can be carried out with minimal or no solvent, leading to reduced waste and potentially novel reactivity.
Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers several advantages for the synthesis of (R)-4-methyl-2-cyclohexen-1-one. This approach allows for better control over reaction parameters such as temperature and pressure, leading to improved yields and selectivity. Furthermore, flow systems can be readily scaled up for industrial production and can be designed for safer handling of hazardous intermediates. The integration of in-line purification and analysis in flow systems can further streamline the manufacturing process.
Integration with Artificial Intelligence and Machine Learning in Reaction Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. nih.gov For (R)-4-methyl-2-cyclohexen-1-one, these computational tools can be employed to:
Predict optimal reaction conditions: AI algorithms can analyze vast datasets of chemical reactions to predict the best catalysts, solvents, and temperatures for a given transformation, saving significant time and resources in experimental optimization.
Design novel synthetic routes: ML models can be trained to propose new and more efficient synthetic pathways to the target molecule, potentially uncovering unconventional and more sustainable routes. nih.gov
Accelerate catalyst discovery: AI can screen virtual libraries of potential catalysts to identify promising candidates for asymmetric transformations, a key aspect of synthesizing the enantiomerically pure (R)-isomer.
Exploration of Novel Biological Activities and Applications
While (R)-4-methyl-2-cyclohexen-1-one is primarily known as a synthetic intermediate, there is potential for this compound and its derivatives to possess inherent biological activity. Future investigations could explore its potential as a lead compound in drug discovery programs. For instance, related cyclohexenone structures have been investigated for various therapeutic applications. Screening of (R)-4-methyl-2-cyclohexen-1-one and its analogues against a range of biological targets could uncover new pharmacological uses.
Advances in In Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms and kinetics, allowing for precise control and optimization. The application of in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to the synthesis of (R)-4-methyl-2-cyclohexen-1-one is a promising area of future research. For example, low-temperature NMR spectroscopy can be used to observe and characterize transient intermediates, such as oxocarbenium ions, which may be involved in certain synthetic pathways. acs.orgacs.org This detailed understanding can lead to the development of more robust and efficient synthetic protocols.
New Methodologies for Absolute Configuration Determination in Complex Systems
The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with profound implications in fields ranging from natural product chemistry to pharmaceutical development. For a seemingly simple chiral ketone like 2-Cyclohexen-1-one, 4-methyl-, (R)-, its stereochemistry is pivotal, for instance, in the synthesis of bioactive compounds like (−)-huperzine A. While established methods for determining absolute configuration exist, the increasing complexity of molecular systems, including intricate natural products and flexible molecules, necessitates the development and refinement of new methodologies. This section explores the future research directions and inherent challenges in the quest for unequivocal stereochemical assignment in complex molecular environments.
A significant challenge in modern stereochemical analysis lies in dealing with molecules that are either difficult to crystallize, are available in minute quantities, or exhibit significant conformational flexibility. researchgate.netspark904.nl For such systems, traditional X-ray crystallography is often not viable, and solution-state methods can be confounded by the averaging of multiple conformations. frontiersin.orgacs.org Future advancements are therefore geared towards enhancing the sensitivity and applicability of solution-state techniques and developing novel approaches that circumvent the need for single crystals.
Advancements in Chiroptical Spectroscopy and Computational Chemistry
Chiroptical spectroscopic methods, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. rsc.orgresearchgate.netmdpi.com The standard practice involves comparing experimentally measured spectra with those predicted by quantum chemical calculations. mdpi.com However, the accuracy of this approach is highly dependent on the computational methodology and the thoroughness of the conformational search, especially for flexible molecules. researchgate.netfrontiersin.org
Future research is focused on several key areas to enhance the reliability of these methods:
Improved Computational Models: The development of more accurate and efficient computational methods is crucial. While Density Functional Theory (DFT) is widely used, it can be sensitive to the chosen functional. acs.org Exploring and benchmarking new functionals and incorporating more sophisticated theoretical models, such as those that go beyond the Born-Oppenheimer approximation to account for vibronic coupling, will be essential for accurately predicting the chiroptical spectra of complex systems, particularly those with low-lying electronic states. mdpi.commdpi.com
Conformational Search Algorithms: For flexible molecules, identifying all significantly populated conformers is a major bottleneck. frontiersin.org Future developments in conformational search algorithms, potentially aided by machine learning, will be critical for ensuring that the calculated spectrum is a true representation of the Boltzmann-weighted average of all relevant conformers in solution.
Combined Spectroscopic Approaches: No single chiroptical method is infallible for all molecular systems. acs.org A growing trend is the use of a combination of techniques, such as ECD, VCD, and optical rotatory dispersion (ORD), to provide a more robust and reliable assignment of absolute configuration. acs.org The integration of these multiple spectroscopic data points can help to overcome the limitations of any individual method.
The Rise of the Crystalline Sponge Method
A groundbreaking development for determining the absolute configuration of molecules that are difficult to crystallize is the crystalline sponge method. nih.govwikipedia.org This technique involves soaking a non-crystalline analyte into the pores of a pre-formed, porous metal-organic framework (the "crystalline sponge"). nih.govfrontiersin.org The sponge orients the guest molecules in a regular, repeating manner, allowing their structure, including absolute configuration, to be determined by single-crystal X-ray diffraction. wikipedia.orgfrontiersin.org
Despite its promise, challenges remain, and future research will focus on:
Broadening Applicability: Not all molecules are readily absorbed into the existing crystalline sponges. nih.gov Research into designing new sponge materials with different pore sizes and chemical properties will expand the range of molecules that can be analyzed.
Improving Data Quality: The occupancy of the guest molecule within the sponge can sometimes be low, or the guest may exhibit disorder, which can affect the quality of the diffraction data and the reliability of the structural assignment. nih.gov Optimizing the soaking conditions and refining the data analysis are key areas for improvement. nih.gov
Nanocrystal Diffraction: Three-dimensional electron diffraction (3D-ED) is emerging as a powerful tool for analyzing the structure of nanocrystals. frontiersin.org Applying 3D-ED to the crystalline sponge method could enable the analysis of even smaller host-guest crystals, further reducing the amount of analyte required. frontiersin.org
Innovations in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of structural elucidation. While traditional NMR can distinguish between diastereomers, determining the absolute configuration of enantiomers typically requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents. purechemistry.orgresearchgate.net
Future directions in this area include:
Novel Chiral Reagents: The development of new and more effective CDAs is an ongoing area of research. nih.gov For instance, novel fluorinated CDAs have been developed for the assignment of absolute configuration based on 19F NMR, which can offer higher sensitivity and less spectral overlap. frontiersin.org
Computational NMR: Similar to chiroptical methods, the comparison of experimental NMR data with computationally predicted chemical shifts and coupling constants is becoming a powerful tool for assigning relative and, in some cases, absolute configurations. frontiersin.org The DP4+ method, which uses statistical analysis to compare experimental and calculated NMR data, is a prime example of this integrated approach. frontiersin.org
Chiral Aligning Media: The use of chiral liquid crystals as aligning media in NMR offers the potential to determine absolute configuration without the need for derivatization. researchgate.net This remains a challenging but promising area for future development.
Machine Learning in Stereochemical Assignment
Machine learning (ML) is poised to revolutionize many aspects of chemistry, including the determination of absolute configuration. numberanalytics.comresearchgate.net ML models can be trained on large datasets of experimental and calculated spectroscopic data to recognize patterns that correlate with specific stereochemical features.
Potential applications and future research directions include:
Accelerating Chiroptical Analysis: ML algorithms, such as Random Forest and Feedforward Neural Networks, have shown promise in determining the absolute configuration from VCD spectra with high accuracy. nih.gov This could potentially reduce the reliance on time-consuming quantum chemical calculations for every new compound. rsc.org
Predictive Power: As more data becomes available, ML models could be developed to predict the absolute configuration directly from a molecule's 2D structure, providing a rapid initial assessment.
Improving Data Analysis: ML can also be used to enhance the analysis of complex spectroscopic data, for example, by de-noising spectra or deconvoluting overlapping signals.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing (R)-4-methyl-2-cyclohexen-1-one, and how should data be interpreted?
- Methodological Answer : Use infrared (IR) spectroscopy to identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and conjugated alkene vibrations (~1600–1650 cm⁻¹). Electron ionization mass spectrometry (EI-MS) can confirm molecular weight via the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of CO). Gas chromatography (GC) with a polar stationary phase (e.g., DB-WAX) and retention index comparison to NIST databases ensures purity and identity . UV-Vis spectroscopy (200–300 nm) detects π→π* transitions in the conjugated enone system.
Q. What safety protocols are critical for handling (R)-4-methyl-2-cyclohexen-1-one in laboratory settings?
- Methodological Answer : Avoid skin/eye contact using nitrile gloves and ANSI Z87.1-certified goggles. Use local exhaust ventilation to minimize inhalation of vapors/aerosols. Store in a cool, dry, fireproof cabinet away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Fire risks require alcohol-resistant foam or CO₂ extinguishers due to potential hydrogen bromide emissions .
Q. How can researchers synthesize (R)-4-methyl-2-cyclohexen-1-one, and what are common pitfalls?
- Methodological Answer : A typical route involves oxidation of (R)-4-methylcyclohexanol with Jones reagent (CrO₃/H₂SO₄) under controlled conditions (0–5°C). Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Pitfalls include over-oxidation to carboxylic acids (mitigated by strict temperature control) and racemization at the chiral center (avoid strong bases). Purify via fractional distillation (bp ~180–190°C) or flash chromatography .
Advanced Research Questions
Q. How can enantiomeric purity of (R)-4-methyl-2-cyclohexen-1-one be validated, and what analytical methods resolve chiral contaminants?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and hexane:isopropanol (95:5) mobile phase. Compare retention times to a racemic standard. Alternatively, employ ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals. For trace impurities, combine GC-MS with a cyclodextrin-based chiral column (e.g., β-DEX 120) .
Q. What computational strategies predict the conformational stability and reactivity of (R)-4-methyl-2-cyclohexen-1-one?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the lowest-energy chair conformation and assess steric effects from the 4-methyl group. Transition state analysis (IRC) predicts regioselectivity in Diels-Alder reactions. Compare computed IR spectra (harmonic frequencies) with experimental data to validate models. Thermochemical data (e.g., enthalpy of formation) from NIST can benchmark computational results .
Q. How should researchers address contradictions between experimental and predicted spectral data?
- Methodological Answer : Cross-reference experimental IR peaks with DFT-simulated spectra to identify discrepancies (e.g., solvent effects or anharmonic vibrations). For GC retention index mismatches, verify column polarity and temperature gradients. If EI-MS fragmentation deviates from predictions, consider alternative ionization methods (e.g., ESI-MS) to reduce fragmentation artifacts. Validate using high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. What catalytic systems enable enantioselective functionalization of (R)-4-methyl-2-cyclohexen-1-one?
- Methodological Answer : Asymmetric epoxidation can be achieved with Sharpless conditions (Ti(OiPr)₄, diethyl tartrate, tert-butyl hydroperoxide). For Michael additions, use organocatalysts like proline-derived thioureas to control stereochemistry. Monitor enantiomeric excess (ee) via chiral GC or HPLC. Kinetic resolution with lipases (e.g., CAL-B) in organic solvents offers a biocatalytic alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
